(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride

CAS No.: 1185319-67-8

Cat. No.: VC3256495

Molecular Formula: C11H14Cl2F3N3

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185319-67-8 |

|---|---|

| Molecular Formula | C11H14Cl2F3N3 |

| Molecular Weight | 316.15 g/mol |

| IUPAC Name | 3-chloro-N-piperidin-3-yl-5-(trifluoromethyl)pyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H13ClF3N3.ClH/c12-9-4-7(11(13,14)15)5-17-10(9)18-8-2-1-3-16-6-8;/h4-5,8,16H,1-3,6H2,(H,17,18);1H |

| Standard InChI Key | DHXOSYKCPXRSFX-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl |

| Canonical SMILES | C1CC(CNC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characterization

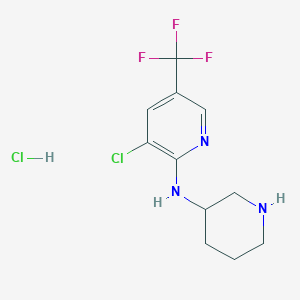

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride features a heterocyclic architecture with strategic functional group positioning. The central pyridine ring contains two key substituents: a chloro group at the 3-position and a trifluoromethyl group at the 5-position. These halogenated substituents contribute significantly to the compound's lipophilicity and electron distribution. Connected to the 2-position of the pyridine ring is a piperidin-3-yl-amine moiety, creating a secondary amine linkage that serves as a potential hydrogen bond donor and acceptor in biological systems. The hydrochloride salt formation occurs at the basic nitrogen site, enhancing the compound's water solubility while maintaining its structural integrity.

The related compound (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride (CAS: 1185319-70-3) has a similar structure but contains an additional methyl group between the piperidine and amine functionalities, resulting in a molecular formula of C12H16Cl2F3N3 and a molecular weight of 329.07 . This structural similarity suggests comparable chemical behaviors while the additional methyl group may confer different pharmacokinetic properties.

Physical Properties

The physical properties of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride can be inferred from structurally similar compounds. Based on related trifluoromethyl-pyridine derivatives, the compound likely exhibits the following characteristics:

The presence of the trifluoromethyl group significantly affects the electronic properties of the pyridine ring, creating an electron-deficient center due to the strong electron-withdrawing nature of the CF3 group . The chlorine substituent further contributes to this effect, influencing the compound's reactivity and stability profiles.

Chemical Properties

The chemical reactivity of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is primarily determined by its functional groups. The compound contains several reactive sites:

-

The halogenated pyridine ring is susceptible to nucleophilic aromatic substitution reactions, particularly at the chlorine position .

-

The secondary amine group can participate in various reactions including acylation, alkylation, and formation of amides or ureas .

-

The piperidine nitrogen provides an additional site for potential chemical modifications.

The hydrochloride salt formation stabilizes the compound by neutralizing the basic nitrogen, which can be important for storage stability and formulation purposes. Under basic conditions, the free base form can be regenerated, which may exhibit different solubility and reactivity profiles.

Synthesis and Preparation

Synthetic Routes

The synthesis of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves strategic coupling of appropriately functionalized pyridine and piperidine derivatives. Based on documented synthetic approaches for related compounds, several viable routes can be proposed:

One established method utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as a starting material, which undergoes selective nucleophilic aromatic substitution with the appropriately protected piperidine-3-amine . This reaction typically proceeds via an addition-elimination mechanism where the nucleophilic amine displaces the chlorine at the more reactive 2-position of the pyridine ring.

Another potential synthetic approach involves the preparation of key intermediates such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which can then be further functionalized through reductive amination with the appropriate piperidine-3-one derivative .

Reaction Mechanisms

The synthesis of trifluoromethyl-substituted pyridine derivatives often employs nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group at the 5-position and the chlorine at the 3-position of the pyridine ring significantly influence the reactivity of these systems . The electron-withdrawing nature of both substituents activates the pyridine ring toward nucleophilic attack, particularly at the 2-position.

When synthesizing similar pyridine derivatives, researchers have employed various approaches. For instance, the synthesis of 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine involves a multi-step process beginning with the deprotonation of diethyl malonate using sodium hydride in DMF, followed by nucleophilic substitution with 2,3-dichloro-5-(trifluoromethyl)pyridine . This process demonstrates the reactivity of halogenated trifluoromethylpyridines toward nucleophiles, which is relevant to the synthesis of our target compound.

Purification Methods

Purification of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves several key steps to ensure high purity:

-

Crystallization from appropriate solvent systems, often utilizing the differential solubility of the hydrochloride salt versus the free base form.

-

Chromatographic techniques, including column chromatography using silica gel or preparative HPLC.

-

Acid-base extraction procedures to separate the target compound from reaction byproducts.

Final salt formation is typically achieved by treating the purified free base with hydrochloric acid in a suitable organic solvent, followed by isolation of the precipitated hydrochloride salt . Analytical purity assessment would typically involve HPLC, NMR spectroscopy, and elemental analysis to confirm the structure and purity of the final compound.

Biological Activity and Pharmacological Properties

Mechanism of Action

The biological activity of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is likely influenced by its structural features, which suggest potential interactions with various biological targets. The halogenated pyridine scaffold is common in many bioactive compounds and can facilitate binding to protein targets through both electrostatic interactions and hydrophobic effects.

The compound's structure suggests it may function as a ligand for specific receptor systems or as an inhibitor of certain enzymes. The piperidine moiety is a privileged structure in medicinal chemistry, often associated with compounds that interact with G-protein coupled receptors and ion channels. Meanwhile, the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.

Structure-Activity Relationships

The structure-activity relationships (SAR) of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride can be analyzed by examining how structural modifications might affect biological activity:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets |

| Chlorine substituent | Modulates electronic properties of the pyridine ring and may engage in halogen bonding with target proteins |

| Piperidine ring | Provides conformational rigidity and potential stereochemical binding preferences |

| Secondary amine linkage | Offers hydrogen bonding capabilities critical for target recognition |

Modifications to any of these key structural elements would likely result in altered biological activity profiles. For example, the related compound (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride, which contains an additional methyl group, may exhibit different binding characteristics and pharmacokinetic properties compared to the parent compound .

Applications in Research and Development

Pharmaceutical Applications

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride has potential pharmaceutical applications primarily as a research tool and possible lead compound in drug discovery programs. The compound's structural features suggest it could serve as:

-

A pharmacological probe for investigating specific receptor or enzyme systems, particularly those that interact with halogenated heterocycles.

-

A synthetic intermediate in the preparation of more complex drug candidates containing the trifluoromethylpyridine scaffold.

-

A reference standard for analytical method development and validation in pharmaceutical quality control processes.

It's important to note that this compound is primarily designated for research purposes rather than human therapeutic applications or veterinary use, highlighting its current positioning in the early stages of pharmaceutical research and development.

Chemical Research Applications

Beyond pharmaceutical research, (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride serves several important functions in chemical research:

-

As a model compound for studying reaction mechanisms involving halogenated pyridines and nucleophilic aromatic substitution reactions.

-

In the development of novel synthetic methodologies for preparing structurally complex heterocycles.

-

As a building block for constructing chemical libraries for high-throughput screening initiatives.

The compound's well-defined structure and reactivity profile make it valuable for method development in organic synthesis, particularly for reactions involving pyridine derivatives with electron-withdrawing substituents .

Future Prospects

The future research directions for (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride may include:

-

Exploration of structure-activity relationships through systematic modification of key functional groups.

-

Development of more efficient synthetic routes to facilitate larger-scale production and structural diversification.

-

Investigation of potential applications in emerging fields such as chemical biology and materials science.

As research continues to elucidate the compound's properties and potential applications, new opportunities for its utilization in both academic and industrial settings may emerge. The ongoing interest in fluorinated heterocycles across multiple scientific disciplines suggests that compounds like (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride will continue to be valuable research tools.

Related Compounds and Derivatives

Structural Analogs

Several compounds share structural similarities with (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride, providing valuable comparative insights:

These structural analogs provide a framework for understanding how modifications to the core structure might influence physical, chemical, and biological properties.

Comparative Analysis

A comparative analysis of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride with its structural analogs reveals important structure-property relationships:

The simpler analog 3-Chloro-5-(trifluoromethyl)pyridin-2-amine has a molecular weight of 196.558, density of approximately 1.5±0.1 g/cm³, boiling point of 201.6±40.0 °C at 760 mmHg, and melting point of 84-94°C . These properties provide reference points for estimating the physical characteristics of our target compound, which would likely exhibit higher molecular weight and melting point due to the additional piperidine structure and salt formation.

The derivative 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride carries toxicity warnings including H301 (Toxic if swallowed) and H302 (Harmful if swallowed) , suggesting that our target compound may also require careful handling procedures and toxicological evaluation.

The synthetic pathways for creating 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine involve reactions that could potentially be adapted for the synthesis of our target compound, particularly the nucleophilic aromatic substitution strategies and subsequent functional group transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume